1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)- is a chemical compound belonging to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 318.299 g/mol . The compound features three significant substituents: a trifluoromethyl group at position 3, a phenyl group at position 1, and a para-methoxyphenyl group at position 5 of the pyrazole ring. This unique substitution pattern contributes to its distinct physical and chemical properties.
These reactions make pyrazoles versatile intermediates in organic synthesis.
The biological activity of 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)- has been explored in various studies. Pyrazole derivatives are often associated with:
The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and efficacy.
Several methods have been developed for synthesizing 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-:
These synthetic pathways allow for the production of this compound with varying degrees of complexity.
The applications of 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)- span multiple fields:
Interaction studies involving 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)- focus on its binding affinity and interaction mechanisms with biological targets:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-. Here are some notable examples:
| Compound Name | Substituents | Biological Activity | Unique Features |
|---|---|---|---|
| 1H-Pyrazole, 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)- | Chlorophenyl | Anti-inflammatory | Contains chlorine instead of methoxy group |
| 4-(4-Methoxyphenyl)-1-phenyl-3-trifluoromethyl-pyrazol-5-ol | Hydroxy group | Anticancer | Hydroxyl group adds polarity |
| Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole | Nitro group | Antibacterial | Nitro group enhances reactivity |
These compounds differ primarily in their substituents, which significantly influence their biological activities and chemical properties. The unique combination of substituents in 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)- contributes to its distinct profile among similar pyrazoles.